molecular formula C26H22N2O4S B11767953 Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11767953
M. Wt: 458.5 g/mol
InChI Key: VTDATYUSHSHXAQ-UHFFFAOYSA-N
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Description

Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with aromatic and functional substituents. The molecule is substituted at position 2 with an ethyl carboxylate group, position 3 with an N-acetylacetamido moiety, and positions 4 and 6 with phenyl groups. This arrangement confers unique electronic and steric properties, distinguishing it from simpler thienopyridine derivatives. The diphenyl groups at positions 4 and 6 likely enhance lipophilicity and influence crystallographic packing, while the N-acetylacetamido group at position 3 may improve metabolic stability compared to amino or halogenated analogs .

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 3-(diacetylamino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C26H22N2O4S/c1-4-32-26(31)24-23(28(16(2)29)17(3)30)22-20(18-11-7-5-8-12-18)15-21(27-25(22)33-24)19-13-9-6-10-14-19/h5-15H,4H2,1-3H3

InChI Key

VTDATYUSHSHXAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction forms the ethyl ester derivative, which is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to introduce the N-acetylacetamido group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (2a): Features methyl groups at positions 4/6 and a chloroacetamido group at position 3. The chloroacetamido group is more reactive toward nucleophilic substitution than the N-acetylacetamido group, making 2a a precursor for further functionalization .
  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Lacks the acetylated amide at position 3, resulting in a primary amino group that increases reactivity but reduces stability under acidic or oxidative conditions .
  • Bunte salts with thieno[2,3-b]pyridine-3-yl substituents: Water-soluble derivatives achieved via sulfothioate (S-SO₃⁻) groups, contrasting with the lipophilic diphenyl and acetylated amide groups of the target compound .

Physicochemical Properties

Compound Name Position 3 Substituent Positions 4/6 Solubility Key Reactivity/Stability Traits
Target compound N-acetylacetamido Phenyl Likely low (lipophilic) High steric bulk; stable acetylated amide
Ethyl 3-(2-chloroacetamido)-4,6-dimethyl-... (2a) 2-Chloroacetamido Methyl Moderate (polar chloro group) Reactive toward nucleophiles
Ethyl 3-amino-4,6-dimethyl-... Amino Methyl Low (non-polar methyl) Prone to oxidation/acylation
Bunte salts Thienopyridinyl-S-SO₃⁻ Variable High (water-soluble) Ionic character enables aqueous applications

The N-acetylacetamido group reduces electrophilicity at position 3, enhancing stability but limiting reactivity compared to chloroacetamido or amino derivatives .

Research Findings and Limitations

  • Functional Group Impact: Acetylation at position 3 mitigates unwanted side reactions observed in amino analogs (e.g., oxidation) .
  • Steric Effects : Diphenyl substituents may complicate crystallization, necessitating advanced techniques like SHELXL for structural analysis .
  • Data Gaps : Experimental data on solubility, biological activity, and precise synthetic yields for the target compound are absent in the provided evidence, limiting direct comparisons.

Biological Activity

Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a synthetic compound belonging to the thienopyridine class. This compound has attracted significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure features a thieno[2,3-b]pyridine core fused with an N-acetylacetamido group, which may confer distinct biological properties compared to other derivatives.

Chemical Structure and Properties

  • Chemical Formula : C26H22N2O4S
  • Molecular Weight : 458.53 g/mol
  • CAS Number : 58327-92-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or modulate receptor functions, leading to significant downstream effects on cellular signaling pathways. Notably, these pathways are often associated with inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Effects : Some studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other thienopyridine derivatives:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylateContains an amino group instead of an acetamido groupSimpler biological activity
Ethyl [1,3]thiazolo[4,5-c]pyridine-2-carboxylateThiazole ring instead of thieno ringDifferent reactivity patterns
4-(N-acetylanilino)-thieno[2,3-b]pyridine-2-carboxylic acidAniline derivative with carboxylic acidPotentially more soluble in biological systems

The presence of the N-acetylacetamido functional group in this compound distinguishes it from its analogs and may enhance its biological activity.

Case Studies and Research Findings

  • Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Research : Research conducted by a team at a prominent university demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in chronic inflammatory conditions.
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to specific targets involved in cancer pathways. The binding affinity was assessed using molecular dynamics simulations and docking analyses.

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